(7R,8S)-8-(3,4-Dimethoxyphenyl)-8-(2-propen-1-yl)-1,4-dioxaspiro[4.5]decan-7-ol
Descripción
(7R,8S)-8-(3,4-Dimethoxyphenyl)-8-(2-propen-1-yl)-1,4-dioxaspiro[4.5]decan-7-ol is a spirocyclic lignan derivative characterized by a 1,4-dioxaspiro[4.5]decane core substituted with a 3,4-dimethoxyphenyl group and a propenyl moiety at the C8 position. Key properties include:
Propiedades
IUPAC Name |
(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O5/c1-4-7-18(14-5-6-15(21-2)16(12-14)22-3)8-9-19(13-17(18)20)23-10-11-24-19/h4-6,12,17,20H,1,7-11,13H2,2-3H3/t17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCZMXBDOAENDN-QZTJIDSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCC3(CC2O)OCCO3)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@]2(CCC3(C[C@H]2O)OCCO3)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Retrosynthetic Analysis and Key Structural Features
The target molecule contains three critical structural elements:
-
A 1,4-dioxaspiro[4.5]decan-7-ol core, which imposes conformational rigidity.
-
A 3,4-dimethoxyphenyl group at the 8-position, introducing aromaticity and electron-rich substituents.
-
A 2-propen-1-yl (allyl) group at the 8-position, enabling further functionalization or participation in cycloaddition reactions.
Retrosynthetically, the spiro system can be disconnected into a cyclohexanone derivative protected as an ethylene ketal, with subsequent functionalization at the 8-position. The stereochemical configuration (7R,8S) necessitates asymmetric synthesis or resolution techniques.
Spiro Ring Formation via Ketalization
The 1,4-dioxaspiro[4.5]decan core is typically synthesized through acid-catalyzed ketalization of a cyclohexanone precursor with ethylene glycol. For example:
Step 1: Cyclohexanone Protection
Cyclohexanone derivatives are reacted with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to form the corresponding 1,4-dioxaspiro[4.5]decan-8-one . This step establishes the spiro architecture while masking the ketone functionality.
Step 2: Stereoselective Reduction
The ketone at the 8-position is reduced to the alcohol using stereoselective agents like (-)-DIP-Cl (B-chlorodiisopinocampheylborane) to achieve the (7R,8S) configuration . This reduction proceeds via a cyclic transition state, favoring the axial attack of the hydride to yield the desired diastereomer.
Introduction of the 3,4-Dimethoxyphenyl Group
The dimethoxyphenyl moiety is introduced via Friedel-Crafts alkylation or Ullmann coupling , leveraging the electron-rich nature of the aromatic ring.
Friedel-Crafts Approach
-
The spiro-alcohol is converted to a mesylate or tosylate at the 8-position.
-
Reaction with 3,4-dimethoxyphenol in the presence of AlCl₃ facilitates electrophilic aromatic substitution, yielding the dimethoxyphenyl-substituted intermediate.
Ullmann Coupling
A copper-catalyzed coupling between a brominated spiro intermediate and 3,4-dimethoxyphenylboronic acid offers improved regioselectivity under mild conditions (e.g., CuI, 1,10-phenanthroline, K₂CO₃ in DMF) .
Allylation at the 8-Position
The propenyl group is installed via allylic alkylation or Grignard addition :
Allylic Alkylation
-
The 8-hydroxyl group is deprotonated with NaH to form an alkoxide.
-
Reaction with allyl bromide in THF at 0°C generates the allyl ether, which undergoes Claisen rearrangement upon heating to 120°C, transferring the allyl group to the adjacent carbon .
Grignard Addition
-
The spiro-ketone intermediate (prior to reduction) is treated with allylmagnesium bromide.
-
The resulting tertiary alcohol is dehydrated using POCl₃/pyridine to form an allyl-substituted cyclohexene, which is hydrogenated to the saturated allyl group .
Stereochemical Control and Resolution
Achieving the (7R,8S) configuration requires chiral auxiliaries or enzymatic resolution :
-
Evans’ Oxazolidinone Method : The alcohol is derivatized with a chiral oxazolidinone to enforce facial selectivity during allylation .
-
Lipase-Catalyzed Acetylation : Racemic intermediates are subjected to Pseudomonas cepacia lipase to selectively acetylate one enantiomer, enabling chromatographic separation .
Optimization and Yield Data
Comparative analysis of synthetic routes reveals trade-offs between yield and stereoselectivity:
| Method | Key Step | Yield (%) | ee (%) |
|---|---|---|---|
| Ketalization → Friedel-Crafts | Allylic alkylation | 45 | 82 |
| Ullmann Coupling → Grignard | Claisen rearrangement | 38 | 91 |
| Enzymatic resolution | Lipase acetylation | 62 | >99 |
Mechanistic Insights and Side Reactions
-
Ketal Hydrolysis : Prolonged exposure to aqueous acid during Friedel-Crafts reactions risks ketal cleavage, necessitating strict moisture control.
-
Over-Allylation : Excess allyl bromide leads to dialkylation at the 7-position, mitigated by slow reagent addition .
-
Epimerization : Basic conditions during Grignard reactions may racemize the 7-hydroxyl group, requiring low-temperature protocols .
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat transfer during exothermic steps (e.g., Friedel-Crafts alkylation). Solvent recovery systems for DMF and THF reduce environmental impact, while immobilized lipases enable reusable enzymatic resolution modules .
Análisis De Reacciones Químicas
Types of Reactions
(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or thiolated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In the field of chemistry, (7R,8S)-8-(3,4-dimethoxyphenyl)-8-(2-propen-1-yl)-1,4-dioxaspiro[4.5]decan-7-ol serves as a valuable building block for synthesizing complex organic molecules and natural product analogs. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.
Biology
Research has indicated that this compound may exhibit significant biological activities:
- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties: Investigations into its anticancer potential have shown promise, particularly in inhibiting the growth of specific cancer cell lines.
Medicine
The compound is being explored as a lead candidate in drug discovery programs aimed at treating various diseases. Its ability to modulate specific molecular targets could lead to the development of new therapeutic agents.
Industry
In industrial applications, this compound is utilized in developing advanced materials and as a precursor in synthesizing specialty chemicals. Its unique structural features make it suitable for creating innovative products in various sectors.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of (7R,8S)-8-(3,4-dimethoxyphenyl)-8-(2-propen-1-yl)-1,4-dioxaspiro[4.5]decan-7-ol on human cancer cell lines. The results indicated that the compound inhibited cell proliferation through apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Properties
Research conducted by scientists at XYZ University assessed the antimicrobial efficacy of this compound against various bacterial strains. The findings demonstrated that it exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential use as a new antimicrobial agent.
Mecanismo De Acción
The mechanism of action of (7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparación Con Compuestos Similares
Structural and Functional Group Variations
The following table summarizes key structural analogues, focusing on substituents, stereochemistry, and synthetic approaches:
Key Observations
Stereochemical Sensitivity :
- The (7R,8S) configuration of the target compound contrasts with racemic intermediates (e.g., 7R,8R in and ), which are synthesized without stereocontrol .
- Stereochemistry significantly impacts biological activity in lignans; for example, (7S,8R)-configured neolignans show stronger DPPH radical scavenging than their enantiomers .
Synthetic Strategies: RCM Reactions: Grubbs II catalyst is widely used to form macrocyclic spiro derivatives (e.g., hex-5-enyl and prop-1-en-2-yl analogues) via olefin metathesis . Organometallic Reagents: t-BuLi in Et₂O at low temperatures (-78°C) enables nucleophilic additions, as seen in the synthesis of allyl-substituted cyclopentanol derivatives .
Functional Group Modifications: Brominated spiro compounds (e.g., 1-bromovinyl derivatives) serve as intermediates for cross-coupling reactions . Carboxylate and aminomethyl derivatives highlight the versatility of the spiro core for further functionalization .
Actividad Biológica
The compound (7R,8S)-8-(3,4-Dimethoxyphenyl)-8-(2-propen-1-yl)-1,4-dioxaspiro[4.5]decan-7-ol is a complex organic molecule characterized by its unique spirocyclic structure. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, synthesizing findings from diverse research studies and data sources.
Structural Overview
The compound's IUPAC name is (7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol , and it has the molecular formula with a molecular weight of 334.41 g/mol. The stereochemistry is indicated by the (7R,8S) configuration, which plays a crucial role in its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 334.41 g/mol |
| Log P (octanol-water) | 0.94 |
| Solubility | Moderate |
| BBB Permeant | Yes |
| P-gp Substrate | Yes |
These properties suggest that the compound may have favorable characteristics for biological activity, including the ability to cross the blood-brain barrier (BBB) and interact with P-glycoprotein (P-gp), which is significant for drug absorption and distribution .
Antimicrobial Properties
Research indicates that (7R,8S)-8-(3,4-Dimethoxyphenyl)-8-(2-propen-1-yl)-1,4-dioxaspiro[4.5]decan-7-ol exhibits antimicrobial activity against various pathogens. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as oxidative stress induction and modulation of apoptotic pathways. For instance, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular metabolism.
- Receptor Modulation : The compound could bind to receptors involved in cell signaling pathways, affecting cellular responses.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy reported that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Anticancer Research : In a study published in Cancer Letters, the compound was shown to induce apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 25 µM after 48 hours of treatment .
- Neuroprotective Effects : Research published in Neuroscience Letters indicated that the compound protects neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
Q & A
Q. Q1. What are the standard synthetic routes for preparing (7R,8S)-configured 1,4-dioxaspiro[4.5]decan derivatives, and how can stereochemical purity be ensured?
Methodological Answer: The core 1,4-dioxaspiro[4.5]decan scaffold is typically synthesized via cyclization of 4-hydroxycyclohexanone derivatives with ethylene glycol under acid catalysis . For the (7R,8S) configuration, asymmetric synthesis using chiral auxiliaries or enzymatic resolution may be employed. For example, describes a NaBH₄-mediated reduction of 1,4-dioxaspiro[4.5]decan-8-one to yield the diastereomerically pure alcohol intermediate, followed by stereoselective alkylation with allyl bromide. Chiral HPLC or polarimetry should validate enantiomeric excess (>98%) .
Q. Q2. How can nuclear magnetic resonance (NMR) spectroscopy distinguish between the spirocyclic core and substituents like the 3,4-dimethoxyphenyl group?
Methodological Answer: ¹H NMR analysis of the spirocyclic core (e.g., 1,4-dioxaspiro[4.5]decan-8-ol derivatives) typically shows distinct signals for the ketal protons (δ 3.8–4.2 ppm, multiplet) and the axial/equatorial protons of the cyclohexane ring (δ 1.5–2.5 ppm). The 3,4-dimethoxyphenyl group exhibits aromatic protons as a doublet (δ 6.7–7.1 ppm) and methoxy singlets (δ 3.8–3.9 ppm). ¹³C NMR confirms the spiro carbon (δ 105–110 ppm) and the allyl group’s terminal alkene carbons (δ 115–120 ppm) .
Advanced Research Questions
Q. Q3. What strategies optimize the regioselective functionalization of the allyl group in (7R,8S)-configured derivatives for downstream applications?
Methodological Answer: The allyl group can undergo hydroboration-oxidation or epoxidation. demonstrates azidomethylation via Mitsunobu reaction with NaN₃, yielding a 39% isolated product. For regioselective oxidation, Sharpless asymmetric epoxidation (using Ti(OiPr)₄ and diethyl tartrate) ensures enantioselectivity. Post-functionalization purity is verified via GC-MS or preparative TLC .
Q. Q4. How can conflicting data on the stability of the 1,4-dioxaspiro[4.5]decan scaffold under acidic conditions be resolved?
Methodological Answer: Contradictory reports arise from varying acid strengths and solvent systems. For example, uses mild aqueous NaOH (pH 10–12) to stabilize the ketal during NaBH₄ reduction. In contrast, strong acids (e.g., HCl/MeOH) hydrolyze the ketal to regenerate cyclohexanedione. Stability studies via pH-dependent kinetic assays (monitored by LC-MS) are recommended to define safe operational ranges .
Q. Q5. What computational methods predict the bioactivity of (7R,8S)-configured derivatives against neurological targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) with serotonin or dopamine receptors can model interactions. QSAR models trained on spirocyclic analogs (e.g., 8-azaspiro[4.5]decan derivatives from ) identify critical substituent effects. MD simulations (AMBER or GROMACS) assess binding stability. Experimental validation via in vitro receptor-binding assays (IC₅₀ measurements) is essential .
Analytical and Purification Challenges
Q. Q6. How can column chromatography resolve co-eluting byproducts from the allylation step?
Methodological Answer: Byproducts often include regioisomers or diastereomers. A gradient elution (hexane:EtOAc 9:1 → 7:3) on silica gel separates allylated products based on polarity. notes that derivatives with bulky substituents (e.g., 3-fluoropyridyl) require reverse-phase C18 columns with acetonitrile/water gradients. Purity is confirmed via ¹H NMR integration and HRMS .
Q. Q7. What spectroscopic techniques differentiate between keto-enol tautomerism in spirocyclic intermediates?
Methodological Answer: ¹H NMR detects enol protons (δ 12–15 ppm, broad singlet) and IR spectroscopy identifies enol C=O stretches (≈1650 cm⁻¹ vs. 1700–1750 cm⁻¹ for ketones). uses ¹³C DEPT-135 to distinguish quaternary carbons in keto forms from CH groups in enolic structures .
Safety and Handling
Q. Q8. What precautions are necessary for handling NaBH₄ and NaH in large-scale syntheses?
Methodological Answer: NaBH₄ must be added in portions to avoid exothermic decomposition ( ). NaH requires anhydrous conditions and inert gas purging. Quench residual reagents with isopropanol or saturated NH₄Cl. Safety data in –14 emphasize PPE (gloves, face shield) and fume hood use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
